molecular formula C8H11N3O B1437484 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone CAS No. 1015846-81-7

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B1437484
M. Wt: 165.19 g/mol
InChI Key: RMLQAKYTNNQTME-UHFFFAOYSA-N
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Description

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone, also known as 5-pyrrolidin-3-yl-pyridazin-2-one, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 5-pyrrolidin-3-yl-pyridazin-2-one is a cyclic compound with a unique structure that is composed of five carbon atoms, one nitrogen atom, and two oxygen atoms. This compound has been found to have several interesting properties, such as being a strong base and having a high affinity for metal ions. In addition, it has been found to have several applications in laboratory experiments, such as being used as a catalyst or as a reagent in organic synthesis. In

Scientific Research Applications

  • Polyimides with Pyrrolidinylphenyl Pendant Groups and Pyridine Units
    • Application Summary : A novel diamine monomer, 4-{4-(1-pyrrolidinyl)phenyl}-2,6-bis(4-aminophenyl) pyridine (PPAP), was synthesized using 4-(1-pyrrolidinyl)benzaldehyde as a starting material. A series of aromatic polyimides were prepared using PPAP and five aromatic dianhydrides by a two-step imidization method .
    • Methods of Application : The structure and properties of the prepared polyimides were studied using Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), thermogravimetric analysis (TG), differential scanning calorimetry (DSC), and wide-angle X-ray diffraction (WAXD) .
    • Results or Outcomes : These polymers exhibited good solubility in high-boiling organic solvents upon heating, such as N, N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). They had outstanding thermal properties with the glass transition temperature (Tg) exceeding 354°C, as well as T5% and T10% mass loss temperature under a nitrogen atmosphere in the range of 521534 oC and 544594 oC, respectively .
  • Synthesis of Pyrazinoindazoles
    • Application Summary : An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles .
    • Methods of Application : This method was found to feature a wide substrate scope, high atom economy, and environmental advantages .
    • Results or Outcomes : The bioactivity results of these new pyrazinoindazoles showed that some of them exhibited significant antifungal activity .

properties

IUPAC Name

4-pyrrolidin-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-5-7(6-9-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLQAKYTNNQTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651023
Record name 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone

CAS RN

1015846-81-7
Record name 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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